molecular formula C25H23FN4O3 B2775040 2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097922-25-1

2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2775040
CAS No.: 2097922-25-1
M. Wt: 446.482
InChI Key: ZYZJLEMYEQOKIQ-UHFFFAOYSA-N
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Description

2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C25H23FN4O3 and its molecular weight is 446.482. The purity is usually 95%.
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Properties

IUPAC Name

2-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c26-19-7-5-18(6-8-19)21-9-10-24(31)30(27-21)16-17-11-13-29(14-12-17)25(32)15-22-20-3-1-2-4-23(20)33-28-22/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZJLEMYEQOKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one , with CAS number 2379985-67-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of several key structural components:

  • Benzoxazole moiety : Known for its antimicrobial and anti-inflammatory properties.
  • Piperidine ring : Commonly used in medicinal chemistry for various therapeutic applications.
  • Dihydropyridazinone structure : Implicated in diverse biological activities.

The molecular formula is C23H24N6O3C_{23}H_{24}N_{6}O_{3}, with a molecular weight of 432.5 g/mol .

The biological activity of this compound appears to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes, which can affect various metabolic pathways.
  • Receptor Binding : The compound can bind to certain receptors, modulating cellular responses.
  • Signal Transduction Modulation : It influences intracellular signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds containing the benzoxazole structure have shown efficacy against various bacterial strains and fungi . The specific compound may possess similar properties due to its structural features.

Anticancer Properties

A study highlighted the anticancer potential of piperidine derivatives, suggesting that compounds similar to our target molecule could induce apoptosis in cancer cells . Specifically, the incorporation of the piperidine moiety has been linked to improved cytotoxicity against tumor models.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.

Case Studies

Study Findings
Study on Benzoxazole DerivativesDemonstrated antimicrobial activity against standard bacterial strains .
Piperidine Derivatives in Cancer TherapyShowed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard drugs like bleomycin .
Neuroprotective ActivityHighlighted potential for AChE inhibition, supporting cognitive enhancement in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, and how can reaction yields be optimized?

  • Methodology : Utilize multi-step condensation reactions, starting with functionalization of the piperidine core via acylation (e.g., coupling 1,2-benzoxazole-3-acetic acid derivatives with 4-aminomethylpiperidine). Optimize yields by controlling stoichiometry, temperature (e.g., 60–80°C for nucleophilic substitutions), and solvent polarity (e.g., DMF or THF for solubility). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via 1H^1H-NMR/13C^{13}C-NMR and HPLC-MS are critical .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for structural validation?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (for small-molecule crystallography) and visualization via ORTEP-3 ensure accurate bond-length/angle measurements. Validate thermal displacement parameters (ADPs) and hydrogen-bonding networks using PLATON or Mercury .

Q. What analytical techniques are essential for purity assessment and functional group identification?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, FT-IR for carbonyl (C=O, ~1700 cm1 ^{-1}) and benzoxazole (C=N, ~1600 cm1 ^{-1}) identification, and 1H^1H-NMR coupling constants to confirm dihydropyridazinone ring puckering .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyridazinone ring inform pharmacophore modeling?

  • Methodology : Apply Cremer-Pople puckering coordinates (amplitude qq, phase angle ϕ\phi) to quantify ring non-planarity. Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to correlate puckering with steric strain. Compare with X-ray data to validate computational models .

Q. What strategies resolve contradictions in biological activity data across analogs (e.g., SAR discrepancies)?

  • Methodology : Perform systematic SAR studies by synthesizing analogs with substitutions on the 4-fluorophenyl or benzoxazole moieties. Use multivariate statistical analysis (e.g., PCA or PLS regression) to isolate structural determinants of activity. Cross-validate with in vitro assays (e.g., enzyme inhibition or receptor binding) .

Q. How can experimental and computational data be integrated to predict metabolic stability?

  • Methodology : Combine CYP450 inhibition assays (human liver microsomes) with AutoDock Vina docking simulations to identify metabolic hot spots (e.g., oxidation at the piperidine nitrogen or fluorophenyl ring). Validate predictions using LC-MS/MS metabolite profiling .

Q. What refinements are required in X-ray data to resolve disorder in the piperidine-acetyl moiety?

  • Methodology : Apply SHELXL ’s PART instruction to model split positions for disordered atoms. Use restraints (e.g., DELU, SIMU) to maintain chemically reasonable geometries. Validate with residual density maps (e.g., Rint<0.05R_{\text{int}} < 0.05) and Hirshfeld surface analysis .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodology : Construct a 3D-QSAR model using CoMFA or CoMSIA based on crystallographic data and biological assays. Focus on electrostatic/hydrophobic fields near the 4-fluorophenyl group. Synthesize and test analogs with electron-withdrawing substituents (e.g., -CF3_3) to enhance target affinity .

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